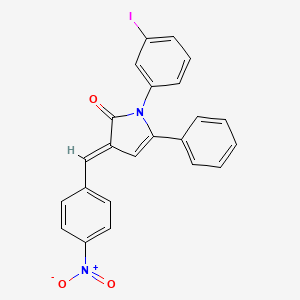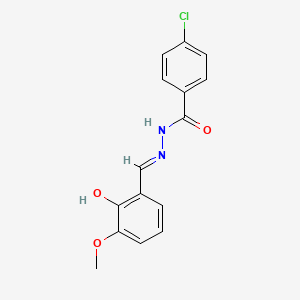
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and a carboxamide group in its structure makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds in this compound.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can form complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with different substitution patterns.
Benzamide, 2-bromo-: Contains a benzamide group instead of a furan ring.
Uniqueness
The uniqueness of 5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide lies in its specific substitution pattern and the presence of both bromine atoms and a furan ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H9Br2NO2 |
|---|---|
Poids moléculaire |
359.01 g/mol |
Nom IUPAC |
5-bromo-N-(2-bromo-4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9Br2NO2/c1-7-2-3-9(8(13)6-7)15-12(16)10-4-5-11(14)17-10/h2-6H,1H3,(H,15,16) |
Clé InChI |
QEAKZBGYFSDGPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)
![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

